Tyrphostin AG1296

Description

Tyrphostin AG 1296 is a member of the tyrphostin family of tyrosine kinase inhibitors that selectively inhibits platelet-derived growth factor receptor protein. (NCI)

ATP-competitive inhibitor of receptor kinase

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

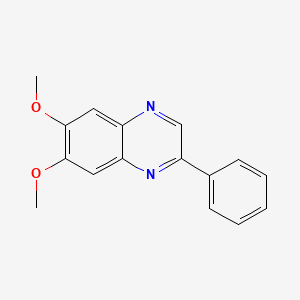

6,7-dimethoxy-2-phenylquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-8-12-13(9-16(15)20-2)18-14(10-17-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOXYUNHIGOWNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163393 |

Source

|

| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146535-11-7 |

Source

|

| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146535117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tyrphostin AG1296: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG1296 is a potent and selective small-molecule inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] Its mechanism of action in cancer cells primarily revolves around the competitive inhibition of ATP binding to the catalytic domain of PDGFR, thereby blocking receptor autophosphorylation and downstream signaling cascades crucial for cell proliferation, survival, and migration.[1] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with this compound's anti-cancer activity.

Core Mechanism of Action

This compound acts as an ATP-competitive inhibitor, targeting the kinase activity of PDGFR.[1] Unlike some inhibitors, AG1296 does not interfere with the binding of the PDGF ligand to its receptor or the subsequent dimerization of the receptor chains.[1] Instead, its action is focused on preventing the autophosphorylation of tyrosine residues within the intracellular domain of the receptor, a critical step for the recruitment and activation of downstream signaling proteins.[1] By inhibiting this initial phosphorylation event, AG1296 effectively shuts down the entire signaling cascade initiated by PDGF.

The primary targets of this compound are the PDGFR-α and PDGFR-β isoforms.[4][5][6] In addition to its high affinity for PDGFR, AG1296 has been shown to inhibit other related receptor tyrosine kinases, notably c-Kit (stem cell factor receptor) and, to a lesser extent, Fibroblast Growth Factor Receptor (FGFR).[1][4] It is important to note that AG1296 shows no significant activity against the Epidermal Growth Factor Receptor (EGFR).[1] This selectivity profile makes it a valuable tool for studying PDGF-driven malignancies and a potential therapeutic agent for cancers characterized by aberrant PDGFR signaling.

Key Signaling Pathways Affected

The inhibition of PDGFR autophosphorylation by this compound leads to the downregulation of several critical downstream signaling pathways implicated in cancer progression:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. By preventing the activation of PI3K by phosphorylated PDGFR, AG1296 can lead to decreased Akt phosphorylation and, consequently, the induction of apoptosis.[7][8][9] Studies in rhabdomyosarcoma cells have shown that AG1296 can slightly inhibit the expression of AKT.[7]

-

RAS/MAPK (ERK) Pathway: This cascade is heavily involved in cell proliferation, differentiation, and migration. Inhibition of PDGFR by AG1296 can attenuate the activation of Ras and the subsequent phosphorylation of MEK and ERK.[7] Research in alveolar rhabdomyosarcoma cells demonstrated a slight inhibition of ERK phosphorylation upon treatment with AG1296.[7]

The following diagram illustrates the primary mechanism of action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions [imrpress.com]

- 9. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin AG1296: A Technical Guide to its Downstream Signaling Pathway Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1296 is a potent, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a focus on its therapeutic implications in oncology and other proliferative disorders. Through the inhibition of PDGFR autophosphorylation, AG1296 effectively attenuates key cellular processes such as proliferation, survival, and migration. This document details the molecular mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the affected signaling cascades.

Introduction

This compound is a selective inhibitor of the PDGFR family of receptor tyrosine kinases (RTKs), playing a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of PDGFR signaling is a hallmark of various cancers and other diseases, making it a prime target for therapeutic intervention. AG1296 acts as an ATP-competitive inhibitor, binding to the kinase domain of PDGFR and preventing its autophosphorylation, thereby blocking the initiation of downstream signaling cascades.[2][3] This targeted inhibition leads to a cascade of cellular effects, including the induction of apoptosis and the suppression of cell viability and migration in various cancer models.[4][5]

Mechanism of Action

This compound selectively targets the intracellular tyrosine kinase domain of PDGFRα and PDGFRβ.[6][7] By competing with ATP for the binding site, it prevents the transfer of phosphate groups to tyrosine residues on the receptor, a critical step for its activation.[2] This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins containing SH2 domains, effectively shutting down the signal transduction cascade at its origin.[1] While highly selective for PDGFR, AG1296 has also been shown to inhibit other related kinases such as c-Kit and, to a lesser extent, FGFR, but it does not affect the Epidermal Growth Factor Receptor (EGFR).[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

| Target | IC50 Value | Cell Line/System | Reference |

| PDGFR | 0.3-0.5 µM | Not specified | [1] |

| PDGFR | 0.8 µM | Not specified | [6] |

| c-Kit | 1.8 µM | Swiss 3T3 cells | [1] |

| FGFR | 12.3 µM | Swiss 3T3 cells | [1] |

| DNA Synthesis (PDGF-induced) | < 5 µM | Swiss 3T3 cells | [7] |

| DNA Synthesis (PDGF-induced) | < 1 µM | Porcine Aorta Endothelial cells | [7] |

| Cellular Effect | Cell Line | Concentration | Duration | Outcome | Reference |

| Reduced Viability | PLX4032-resistant melanoma | 0.625-20 µM | 72 h | Suppression of cell viability | [6] |

| Induced Apoptosis | A375R (PLX4032-resistant melanoma) | 2.5-20 µM | 48 h | Dramatic induction of apoptosis | [6] |

| Inhibited PDGFR Phosphorylation | A375R | 5 and 20 µM | 2 h | Inhibition of PDGFR-α and PDGFR-β phosphorylation | [6] |

| Inhibited Migration | A375R | 0.0625-1 µM | 8 h | Inhibition of cell migration | [6] |

| Suppressed Tumor Growth (in vivo) | A375R xenografts | 40 and 80 mg/kg (i.p. daily) | 2 weeks | Significant inhibition of tumor growth | [6] |

| Inhibited Proliferation & Viability | Rhabdomyosarcoma (RMS) cells | Not specified | Not specified | Complete inhibition of proliferation and effective inhibition of viability | [5] |

| Slightly Inhibited Akt expression & ERK phosphorylation | Alveolar RMS cells | Not specified | Not specified | Slight inhibition observed | [5][8] |

| Suppressed Akt Signaling Pathway | Anaplastic Thyroid Carcinoma (ATC) cells | Not specified | Not specified | Significant suppression of Akt, p70S6, S6, and Gsk-3β phosphorylation | [9] |

Experimental Protocols

Western Blot Analysis for PDGFR Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of PDGFR.

Methodology:

-

Cell Culture and Treatment: A375R melanoma cells are cultured in appropriate media until they reach 70-80% confluency. The cells are then treated with this compound at concentrations of 5 µM and 20 µM, or with a vehicle control (e.g., DMSO), for 2 hours.[4]

-

Cell Lysis: Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-PDGFRα, phospho-PDGFRβ, total PDGFRα, total PDGFRβ, and a loading control (e.g., GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the viability of cancer cells.

Methodology:

-

Cell Seeding: PLX4032-resistant melanoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with increasing concentrations of this compound (e.g., 0.625 µM to 20 µM) for 72 hours.[6]

-

MTS Reagent Addition: Following the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in the culture.

-

Data Analysis: The results are expressed as a percentage of the viability of control (vehicle-treated) cells.

Transwell Migration Assay

Objective: To evaluate the effect of this compound on cancer cell migration.

Methodology:

-

Cell Preparation: A375R cells are serum-starved for a period (e.g., 6-24 hours) prior to the assay.

-

Assay Setup: Transwell inserts with an 8.0 µm pore size are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum), while the upper chamber is seeded with serum-starved cells in serum-free media containing various concentrations of this compound (e.g., 0.0625 µM, 0.25 µM, 1 µM).[4]

-

Incubation: The plate is incubated for a specified time (e.g., 8 hours) to allow for cell migration through the porous membrane.[4]

-

Cell Staining and Visualization: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as crystal violet.

-

Quantification: The stained cells are photographed under a microscope. For quantitative analysis, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance is measured.

Signaling Pathway Diagrams

The following diagrams illustrate the downstream signaling pathways affected by this compound.

Caption: PDGFR signaling cascade and the inhibitory action of this compound.

Caption: A generalized workflow for Western Blot analysis.

Downstream Effects and Therapeutic Implications

The inhibition of PDGFR by this compound has profound effects on downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathways.

-

PI3K/Akt Pathway: Activation of PDGFR leads to the recruitment and activation of PI3K, which in turn phosphorylates Akt. Activated Akt is a central node in signaling for cell survival and proliferation. Studies have shown that this compound can suppress the Akt signaling pathway, leading to decreased phosphorylation of Akt and its downstream targets like mTOR, GSK-3β, and S6 kinase.[9] This inhibition of the PI3K/Akt pathway is a key mechanism through which AG1296 induces apoptosis and reduces cell viability.[4][9]

-

MAPK/ERK Pathway: The MAPK/ERK pathway, activated via the Grb2/Sos/Ras cascade downstream of PDGFR, is critical for cell proliferation and migration. Research indicates that this compound can lead to a slight inhibition of ERK phosphorylation in certain cancer cell types, such as alveolar rhabdomyosarcoma.[5][8] This contributes to its anti-proliferative and anti-migratory effects.

The multifaceted impact of this compound on these critical signaling pathways underscores its potential as a therapeutic agent. It has shown promise in preclinical models of melanoma, particularly in cases of resistance to BRAF inhibitors, as well as in rhabdomyosarcoma and anaplastic thyroid carcinoma.[4][5][9] Furthermore, its ability to modulate the tumor microenvironment and inhibit angiogenesis broadens its therapeutic window.

Conclusion

This compound is a well-characterized and selective inhibitor of PDGFR with significant preclinical anti-cancer activity. Its ability to block the initiation of key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades, results in the potent inhibition of tumor cell proliferation, survival, and migration. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapeutic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]

- 4. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitor - this compound regulates proliferation, survival and migration of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective Platelet-derived Growth Factor Receptor Kinase Blockers Reverse sis-Transformation1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. Additive effect by combination of Akt inhibitor, MK-2206, and PDGFR inhibitor, tyrphostin AG 1296, in suppressing anaplastic thyroid carcinoma cell viability and motility - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin AG1296: A Technical Guide to its Role in Inhibiting PDGFR Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tyrphostin AG1296, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. It details the compound's mechanism of action, summarizes its inhibitory activity with quantitative data, and provides key experimental protocols for its study.

Introduction

This compound is a well-characterized small molecule inhibitor that has been instrumental in elucidating the role of PDGFR signaling in various physiological and pathological processes, including cell proliferation, migration, and angiogenesis. Its specificity for PDGFR over other tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) makes it a valuable tool for targeted research.[1][2][3] This document serves as a comprehensive resource for researchers utilizing or considering this compound in their experimental designs.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the PDGFR tyrosine kinase.[1][2][4] It directly targets the intracellular kinase domain of the receptor. The binding of AG1296 to the ATP-binding pocket prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and other downstream substrates.[2][5] This action effectively abrogates the initiation of the downstream signaling cascade.

Notably, this compound does not interfere with the binding of the PDGF ligand to its receptor, nor does it prevent receptor dimerization.[1][5] Its inhibitory effect is focused solely on the catalytic activity of the kinase domain, making it a pure inhibitor of PDGFR autophosphorylation.[1][6] Kinetic studies have revealed that for the non-activated receptor, AG1296 exhibits purely competitive inhibition with respect to ATP and mixed competitive inhibition with respect to the peptide substrate.[5] Upon receptor activation, it shows mixed competitive inhibition for both ATP and the substrate, suggesting a conformational change in the ATP-binding site upon receptor activation.[5]

Figure 1: PDGFR signaling and AG1296 inhibition.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined in multiple studies. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Target Kinase | Cell Line / System | IC50 Value | Reference |

| PDGFR | In vitro kinase assay | 0.3 - 0.5 µM | [1][2] |

| PDGFR | - | 0.8 µM | [7][8] |

| PDGF-induced DNA Synthesis | Swiss 3T3 cells | 1.5 µM | [2] |

| PDGF-induced Cell Growth | Swiss 3T3 cells | 3.2 µM | [2] |

| c-Kit | Swiss 3T3 cells | 1.8 µM | [1][9] |

| FGFR | Swiss 3T3 cells | 12.3 µM | [1][9] |

| EGFR | - | No activity up to 100 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on PDGFR phosphorylation.

In Vitro PDGFR Autophosphorylation Assay

This assay directly measures the ability of AG1296 to inhibit the kinase activity of PDGFR in a cell-free system.

Methodology:

-

Membrane Preparation:

-

Culture Swiss 3T3 cells to confluence.

-

Prepare cell membranes as described in relevant literature.[1]

-

-

Incubation:

-

In a 45 µL reaction volume, incubate 10 µg of membrane protein per assay on ice for 20 minutes.[1]

-

The incubation buffer should contain 50 mM HEPES (pH 7.5) and 3 mM MnCl2.[1]

-

Add 2 µg/mL of PDGF to stimulate the receptor.[1]

-

For inhibitor treatment, pre-incubate the membranes with this compound (dissolved in DMSO) for 15 minutes prior to the addition of PDGF.[1] The final DMSO concentration should be kept low (e.g., 0.5%).[1]

-

-

Phosphorylation Reaction:

-

Termination and Analysis:

-

Stop the reaction by adding 10 µL of a solution containing 6% SDS, 30% β-mercaptoethanol, 40% glycerol, and 0.5 mg/mL bromophenol blue.[1]

-

Heat the samples at 95°C for 5 minutes.[1]

-

Separate the proteins by SDS-PAGE using a 10% acrylamide gel.[1]

-

Stain and dry the gel, followed by autoradiographic analysis to visualize the phosphorylated PDGFR.[1]

-

Figure 2: PDGFR autophosphorylation assay workflow.

Western Blot Analysis of PDGFR Phosphorylation in Whole Cells

This method assesses the effect of AG1296 on PDGFR phosphorylation within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated PDGFR-α and PDGFR-β.[10]

-

Also, probe for total PDGFR-α, total PDGFR-β, and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess any changes in total receptor levels.[10]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Downstream Effects and Applications

Inhibition of PDGFR phosphorylation by this compound leads to the suppression of downstream signaling pathways, including the AKT and ERK pathways.[4] This has been shown to have several biological consequences:

-

Reduced Cell Viability and Proliferation: AG1296 can decrease the viability and proliferation of cells that are dependent on PDGFR signaling for growth, such as certain cancer cell lines.[4][10]

-

Induction of Apoptosis: The compound has been observed to induce apoptosis in various cancer cells, including PLX4032-resistant melanoma cells.[10]

-

Inhibition of Cell Migration: PDGFR signaling is critical for cell migration, and AG1296 has been shown to inhibit the migration of cancer cells.[10]

These properties make this compound a valuable tool for studying the role of PDGFR in cancer and other diseases characterized by excessive cell proliferation and migration, such as pulmonary fibrosis.[11] It has also been used to reverse the transformed phenotype of sis-transfected cells, which are driven by autocrine PDGF signaling.[3][12]

Conclusion

This compound is a potent and selective ATP-competitive inhibitor of PDGFR phosphorylation. Its well-defined mechanism of action and specificity make it an indispensable tool for researchers in cell biology, oncology, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in investigating the multifaceted roles of the PDGFR signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. Phosphorylation site-specific inhibition of platelet-derived growth factor beta-receptor autophosphorylation by the receptor blocking this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrphostin AG 1296 (AG 1296) - Creative Enzymes [creative-enzymes.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation PMID: 7954456 | MCE [medchemexpress.cn]

Tyrphostin AG1296: An In-Depth Technical Guide to its In Vitro Inhibition of c-Kit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Tyrphostin AG1296, a tyrosine kinase inhibitor, with a specific focus on its inhibition of the c-Kit receptor. This document details the quantitative inhibitory data, experimental methodologies for key assays, and visual representations of the associated signaling pathways and workflows.

Core Data Summary

This compound has been identified as a potent inhibitor of several tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the c-Kit receptor, also known as Stem Cell Factor Receptor (SCFR). Its activity against c-Kit is of significant interest in various research and therapeutic contexts.

Quantitative Inhibition Data

The inhibitory potency of this compound against c-Kit and other related kinases has been determined through various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Target Kinase | IC50 Value (µM) | Cell Line/System | Reference |

| c-Kit | 1.8 | Swiss 3T3 cells | [1][2] |

| PDGFR | 0.3 - 0.5 | Swiss 3T3 cells | [1][2] |

| FGFR | 12.3 | Swiss 3T3 cells | [1][2] |

Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and substrate used.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It targets the intracellular kinase domain of the c-Kit receptor. By binding to the ATP-binding pocket, AG1296 prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and other substrate proteins. This action effectively blocks the autophosphorylation of the c-Kit receptor, a critical step in its activation and the subsequent initiation of downstream signaling cascades.

Key Signaling Pathways

The c-Kit signaling pathway plays a crucial role in cell survival, proliferation, and differentiation. Inhibition of c-Kit by this compound disrupts these vital cellular processes.

Caption: c-Kit signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of this compound's inhibitory effect on c-Kit. Below are protocols for key experiments.

In Vitro c-Kit Autophosphorylation Assay

This assay directly measures the ability of this compound to inhibit the autophosphorylation of the c-Kit receptor in a cell-free system.

Materials:

-

Recombinant human c-Kit enzyme

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (Adenosine triphosphate)

-

Anti-phosphotyrosine antibody

-

96-well microplates

-

Plate reader for signal detection (e.g., luminescence or fluorescence)

Procedure:

-

Prepare a solution of recombinant c-Kit enzyme in Kinase Assay Buffer.

-

Add this compound at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.

-

Add the c-Kit enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for c-Kit if known.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the level of c-Kit autophosphorylation using an anti-phosphotyrosine antibody and a suitable detection method (e.g., ELISA, HTRF, or AlphaScreen).

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro c-Kit autophosphorylation assay.

Cell-Based c-Kit Inhibition Assay

This assay assesses the effect of this compound on c-Kit activity within a cellular context.

Materials:

-

A cell line that expresses c-Kit (e.g., mast cells, certain leukemia cell lines, or engineered cell lines).

-

Cell culture medium and supplements.

-

This compound (dissolved in DMSO).

-

Stem Cell Factor (SCF), the ligand for c-Kit.

-

Lysis buffer.

-

Antibodies for Western blotting: anti-c-Kit, anti-phospho-c-Kit, anti-AKT, anti-phospho-AKT, anti-ERK, and anti-phospho-ERK.

-

Reagents and equipment for SDS-PAGE and Western blotting.

Procedure:

-

Culture the c-Kit expressing cells to the desired confluency.

-

Starve the cells in a serum-free medium for several hours to reduce basal receptor activation.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a DMSO-only control.

-

Stimulate the cells with SCF for a short period (e.g., 5-15 minutes) to induce c-Kit activation.

-

Wash the cells with cold PBS and then lyse them with a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of c-Kit and downstream signaling proteins like AKT and ERK.

-

Use specific antibodies to detect the total and phosphorylated forms of the target proteins.

-

Quantify the band intensities to determine the extent of inhibition of c-Kit signaling by this compound.

References

Tyrphostin AG1296: An In-Depth Technical Guide to its Effects on the FLT3 Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD), lead to constitutive activation of the kinase. This aberrant signaling promotes uncontrolled cell growth and is associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML. Tyrphostin AG1296 is a tyrosine kinase inhibitor that has been investigated for its effects on various signaling pathways, including its potential to inhibit the constitutively active FLT3 signaling cascade. This technical guide provides a comprehensive overview of the effects of this compound on FLT3 signaling, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Quantitative Data Summary

This compound has been shown to inhibit FLT3 kinase activity, although specific IC50 values in the literature are often cited in the general micromolar range. The compound also demonstrates inhibitory activity against other kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. The following tables summarize the available quantitative data for this compound's effects on FLT3 and related cellular processes.

| Target | Inhibitor | IC50 | Assay Type | Cell Line/System |

| FLT3 | This compound | Micromolar Range | Kinase Activity | In vitro |

| Cellular Process | Inhibitor | Concentration | Effect | Cell Line |

| FLT3 Phosphorylation | This compound | Not specified | Inhibition | Ba/F3-FLT3 |

| STAT5a Phosphorylation | This compound | Not specified | Inhibition | Ba/F3-FLT3 |

| Apoptosis (in combination with Arsenic Trioxide) | This compound | Not specified | Synergistic Induction | FLT3-ITD cells |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the FLT3 signaling pathway and the experimental procedures used to assess its inhibition.

FLT3 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical FLT3 signaling cascade and the point of intervention by this compound. Upon ligand binding or due to activating mutations, FLT3 dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of pro-survival and proliferative pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. This compound, as a tyrosine kinase inhibitor, is believed to compete with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of downstream effectors.

Caption: FLT3 signaling pathway and AG1296 inhibition.

Experimental Workflow for Assessing FLT3 Inhibition

The diagram below outlines a typical experimental workflow to evaluate the efficacy of this compound in inhibiting FLT3 signaling. This process begins with cell culture and treatment, followed by various assays to measure the inhibitor's impact on cell viability, protein phosphorylation, and downstream signaling events.

Caption: Workflow for FLT3 inhibition assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound on FLT3 signaling.

Cell Culture and Treatment

-

Cell Lines: Human AML cell lines harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13) or Ba/F3 murine pro-B cells engineered to express human FLT3 are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for Ba/F3 cells, IL-3 (unless transformed by constitutively active FLT3). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM) and stored at -20°C. Working solutions are prepared by diluting the stock in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded at a predetermined density and allowed to adhere (if applicable) or stabilize in culture before the addition of this compound at various concentrations for the specified duration of the experiment.

Western Blot Analysis for FLT3 and STAT5 Phosphorylation

This protocol is adapted from studies investigating the inhibition of FLT3 and its downstream targets.

-

Cell Lysis:

-

After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

Cell pellets are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to preserve protein phosphorylation states.

-

Lysates are incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

The supernatant (total cell lysate) is collected, and protein concentration is determined using a BCA or Bradford protein assay.

-

-

Immunoprecipitation (for FLT3):

-

Equal amounts of protein (e.g., 500 µg - 1 mg) from each sample are incubated with an anti-FLT3 antibody overnight at 4°C with gentle rotation.

-

Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated for an additional 2-4 hours at 4°C to capture the immune complexes.

-

The beads are washed three to five times with ice-cold lysis buffer to remove non-specific binding.

-

Immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from total cell lysates (for STAT5) or the immunoprecipitated samples (for FLT3) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies specific for phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is used for total cell lysates.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the changes in protein phosphorylation levels.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

After 24 hours of incubation, the cells are treated with a serial dilution of this compound. A vehicle control (DMSO) is included.

-

The plate is incubated for an additional 48-72 hours.

-

10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The culture medium is carefully removed, and 100-150 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) is determined by non-linear regression analysis.

-

Conclusion

This compound demonstrates inhibitory activity against the FLT3 signaling cascade, a critical pathway in the pathogenesis of a subset of AML. While more precise quantitative data, such as a specific IC50 for FLT3, would further refine its characterization, the available information indicates its potential as a tool for studying FLT3 signaling and as a scaffold for the development of more potent and specific FLT3 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential inhibitors on the FLT3 signaling pathway, contributing to the ongoing efforts to develop effective targeted therapies for AML.

Tyrphostin AG1296: An In-Depth Technical Guide to its ATP-Competitive Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive binding mechanism of Tyrphostin AG1296, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). This document details its kinase selectivity, summarizes quantitative inhibitory data, and provides detailed protocols for key experimental assays.

Core Mechanism of Action: ATP-Competitive Inhibition

This compound functions as a highly specific, ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), with a pronounced selectivity for the Platelet-Derived Growth Factor Receptor (PDGFR) family. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket within the catalytic domain of the kinase. This binding event physically obstructs the binding of the natural substrate, adenosine triphosphate (ATP), thereby preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and downstream signaling substrates. This inhibition of autophosphorylation is the critical step in halting the signal transduction cascade initiated by PDGF binding.

Kinetic studies have revealed that this compound exhibits purely competitive inhibition with respect to ATP. This indicates that the inhibitor and ATP directly compete for the same binding site on the enzyme. The inhibitor does not interfere with the binding of the growth factor (PDGF) to its receptor, nor does it prevent the subsequent dimerization of the receptor chains. Instead, its action is localized to the intracellular kinase domain, making it a pure inhibitor of the receptor's catalytic activity.

Kinase Selectivity and Potency

This compound demonstrates significant selectivity for PDGFR over other receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR), against which it shows little to no activity. However, it also exhibits inhibitory activity against other related kinases, such as c-Kit and Fibroblast Growth Factor Receptor (FGFR), albeit at higher concentrations. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency against these kinases.

Quantitative Inhibitory Data

| Kinase Target | IC50 Value (µM) | Cell Line/System |

| PDGFR | 0.3 - 0.5 | Swiss 3T3 cells |

| PDGFR | 0.8 | In vitro kinase assay |

| c-Kit | 1.8 | Swiss 3T3 cells |

| FGFR | 12.3 | Swiss 3T3 cells |

| EGFR | > 100 | Not specified |

Signaling Pathway Inhibition

This compound effectively blocks the downstream signaling pathways activated by PDGFR. Upon ligand binding and receptor dimerization, PDGFR autophosphorylates on multiple tyrosine residues, creating docking sites for various SH2 domain-containing proteins. These proteins, in turn, activate critical intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation, survival, and migration. By inhibiting the initial autophosphorylation event, this compound prevents the recruitment and activation of these downstream effectors.

PDGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human PDGFR kinase

-

Poly (Glu, Tyr) 4:1 substrate

-

This compound

-

ATP

-

Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

To each well of a 384-well plate, add 1 µL of the diluted this compound or vehicle control (kinase buffer with DMSO).

-

Add 2 µL of recombinant PDGFR kinase solution (concentration optimized for the specific enzyme batch) to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of a substrate/ATP mix (containing Poly (Glu, Tyr) and ATP at final desired concentrations) to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Terminate Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Generate Luminescent Signal:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for the in vitro kinase inhibition assay.

Membrane Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit the autophosphorylation of PDGFR in a more physiologically relevant membrane preparation.

Materials:

-

Cell line expressing high levels of PDGFR (e.g., Swiss 3T3 cells)

-

This compound

-

PDGF-BB ligand

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-PDGFR (pY857), anti-total-PDGFR

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to near confluency.

-

Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

-

Ligand Stimulation:

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C to induce receptor autophosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-PDGFR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total-PDGFR antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

-

Workflow for the membrane autophosphorylation assay.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

PDGF-dependent cell line

-

This compound

-

Cell culture medium

-

White, opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

-

Assay Protocol:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Workflow for the cell viability assay.

Tyrphostin AG1296: A Deep Dive into its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1296, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, has emerged as a significant tool in cancer research. Its primary mechanism of action involves the competitive inhibition of ATP binding to the PDGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. A substantial body of evidence indicates that this inhibition culminates in cell cycle arrest, primarily at the G0/G1 checkpoint, and the induction of apoptosis in a variety of cancer cell lines. This technical guide synthesizes the current understanding of this compound's effects on cell cycle progression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: PDGFR Inhibition and Downstream Signaling

This compound selectively targets the PDGFR family of receptor tyrosine kinases, which includes PDGFR-α and PDGFR-β.[1][2] The binding of PDGF to its receptor normally triggers receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins. This initiates a cascade of intracellular events, most notably through the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Mitogen-activated protein kinase (MAPK) pathways. Both of these pathways converge on the cell cycle machinery to promote progression from the G1 to the S phase.

By inhibiting PDGFR autophosphorylation, this compound effectively blocks these downstream signals, leading to a cytostatic effect.[2]

Signaling Pathway Diagram

Quantitative Effects on Cell Cycle Progression

This compound induces a significant arrest of cells in the G0/G1 phase of the cell cycle. This effect is dose-dependent and has been observed in various cancer cell lines. The primary mechanism for this G1 arrest is the downregulation of key G1 cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors.

Table 1: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Myoblasts | 10 | 72 | Increased | Decreased | No significant change | [3] |

| U87MG (Glioblastoma) | 2.5 | 48 | Increased (qualitative) | Decreased (qualitative) | Decreased (qualitative) | [4] |

| U87MG (Glioblastoma) | 5 | 48 | Increased (qualitative) | Decreased (qualitative) | Decreased (qualitative) | [4] |

| U87MG (Glioblastoma) | 10 | 48 | Increased (qualitative) | Decreased (qualitative) | Decreased (qualitative) | [4] |

| U87MG (Glioblastoma) | 20 | 48 | Increased (qualitative) | Decreased (qualitative) | Decreased (qualitative) | [4] |

Note: While several studies report a G0/G1 arrest, specific quantitative data on the percentage of cells in each phase is not consistently provided. The data for U87MG cells is inferred from figures showing an accumulation in the G1 peak and a decrease in S and G2/M peaks.

Table 2: IC50 Values for Inhibition of Cell Viability/Proliferation

| Cell Line | IC50 (µM) | Assay | Reference |

| Rhabdomyosarcoma (RMS) | 7.76 ± 0.35 | MTT Assay | [5] |

| Human Fibroblasts (HS27) | 20.36 ± 0.06 | MTS Assay | [6] |

Impact on Cell Cycle Regulatory Proteins

The G1 arrest induced by this compound is mediated by its influence on the expression and activity of key cell cycle regulatory proteins. Inhibition of the PDGFR/PI3K/AKT and Ras/ERK pathways leads to a decrease in the expression of Cyclin D1 and its partner kinases CDK4 and CDK6. Concurrently, there can be an increase in the stability and activity of CDK inhibitors such as p21Cip1 and p27Kip1.

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins

| Protein | Effect | Cell Line | Method | Reference |

| p-AKT | Slight Inhibition | RH30 (Alveolar RMS) | Western Blot | [2] |

| p-ERK | Slight Inhibition | RH30 (Alveolar RMS) | Western Blot | [2] |

Note: Direct evidence for the effect of AG1296 on Cyclin D1, CDK4/6, p21, and p27 levels from Western blot analyses is not extensively detailed in the currently available literature.

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for assessing the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA, and neutralize with complete medium. Collect cells by centrifugation at 300 x g for 5 minutes. Suspension cells can be directly collected by centrifugation.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.[7]

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[7] Discard the supernatant. Wash the cell pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA, which can also be stained by PI.[7]

-

PI Staining: Add 400 µL of PI staining solution to the cells and mix well. Incubate at room temperature for 5-10 minutes, protected from light.[7]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow Diagram

References

- 1. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. researchgate.net [researchgate.net]

Tyrphostin AG1296: A Technical Guide to its Pro-Apoptotic Activity in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental protocols related to the induction of apoptosis in melanoma cells by Tyrphostin AG1296. A particular focus is placed on its efficacy in models of acquired resistance to BRAF inhibitors.

Core Mechanism of Action

Melanoma, the most aggressive form of skin cancer, is frequently driven by mutations in the BRAF kinase, such as the BRAF-V600E mutation.[1][2] While targeted therapies like PLX4032 (Vemurafenib) are initially effective, resistance often develops within months.[1][2] A key mechanism for this acquired resistance is the activation of receptor tyrosine kinases (RTKs), including the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]

This compound is a potent and selective inhibitor of the PDGFR family (PDGFR-α and PDGFR-β) with a reported IC50 of 0.8 μM.[3] By blocking the phosphorylation and subsequent activation of PDGFR, AG1296 disrupts downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT pathway.[2][4][5] In the context of PLX4032-resistant melanoma where PDGFR signaling is upregulated, AG1296 effectively circumvents this resistance mechanism to reduce cell viability and induce programmed cell death (apoptosis).[1][2]

dot

References

- 1. dovepress.com [dovepress.com]

- 2. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin AG1296: A Novel Therapeutic Candidate for Pulmonary Arterial Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by vascular remodeling of the small pulmonary arteries, leading to a significant increase in pulmonary vascular resistance and subsequent right heart failure.[1] Current therapeutic strategies primarily focus on vasodilation but often fail to reverse the underlying pathological remodeling.[2] This has spurred a search for novel therapeutic agents that can target the aberrant cellular proliferation and apoptosis resistance observed in PAH. Tyrphostin AG1296, a potent tyrosine kinase inhibitor, has recently emerged as a promising candidate, demonstrating the ability to not only halt disease progression but also reverse vascular damage in preclinical models of PAH.[3]

This technical guide provides a comprehensive overview of the role of this compound in PAH, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential.

Mechanism of Action: A Dual Approach

This compound exhibits a multi-faceted mechanism of action that addresses key pathological features of PAH. It functions as a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), a key driver of pulmonary artery smooth muscle cell (PASMC) proliferation and migration.[2] Additionally, and perhaps more significantly, AG1296 has been shown to activate the deficient Bone Morphogenetic Protein Receptor 2 (BMPR2) signaling pathway, a critical pathway for maintaining vascular homeostasis that is often impaired in PAH patients.[3]

The activation of BMPR2 signaling by AG1296 leads to the upregulation of downstream targets such as SMAD1/5 and the inhibitor of DNA binding 1 (ID1), which collectively contribute to the restoration of normal vascular function and the suppression of the pro-proliferative and anti-apoptotic phenotype of PAH cells.[2]

Signaling Pathway of this compound in PAH

References

- 1. iPSC-endothelial cell phenotypic drug screening and in silico analyses identify this compound for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iPSC-endothelial cell phenotypic drug screening and in silico analyses identify tyrphostin-AG1296 for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug candidate for pulmonary arterial hypertension identified - Medical Conferences [conferences.medicom-publishers.com]

Methodological & Application

Application Notes and Protocols: Tyrphostin AG1296 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Tyrphostin AG1296, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). The following protocols and data have been synthesized from established research to facilitate the investigation of this compound's effects on various cell lines.

This compound is a selective tyrosine kinase inhibitor that targets PDGFRα and PDGFRβ, as well as the related stem cell factor receptor (c-Kit) and FMS-like tyrosine kinase 3 (FLT3).[1] Its ability to inhibit PDGFR signaling makes it a valuable tool for studying cellular processes such as proliferation, survival, and migration in cancer and other diseases.

Quantitative Data Summary

The inhibitory effects of this compound on cell viability vary depending on the cell line and incubation time. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in different studies.

| Cell Line | Cell Type | Incubation Time | IC50 Value (µM) | Reference |

| RH30 | Alveolar Rhabdomyosarcoma | 48 hours | Not explicitly stated, but dose-dependent suppression observed from 0.5 µM | [2] |

| RD | Embryonal Rhabdomyosarcoma | 48 hours | Not explicitly stated, but dose-dependent suppression observed from 0.5 µM | [2] |

| Hs27 | Human Fibroblast | 48 hours | 20.36 ± 0.06 | [2] |

| RMS Cells | Rhabdomyosarcoma | 48 hours | 7.76 ± 0.35 | [3] |

| A375R | PLX4032-resistant Melanoma | 72 hours | Effective concentrations from 0.625 µM | [1][4] |

| SK-MEL-5R | PLX4032-resistant Melanoma | 72 hours | Effective concentrations from 0.625 µM | [4] |

| Swiss 3T3 | Mouse Fibroblast | Not Specified | 0.3 - 0.5 (for PDGFR inhibition) | [5] |

Signaling Pathway of this compound

This compound primarily functions by inhibiting the autophosphorylation of PDGFR upon ligand (PDGF) binding. This action blocks the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving this compound.

Cell Viability and Proliferation Assay (MTS/MTT)

This protocol is adapted from studies on rhabdomyosarcoma and melanoma cells to assess the dose-dependent effect of this compound on cell viability.[2][3]

Materials:

-

Target cell lines (e.g., RH30, RD, A375R)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium (e.g., DMEM/F12)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 104 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Serum Starvation (Optional but Recommended): After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 12-24 hours. This step helps to synchronize the cells and reduce baseline receptor activation.

-

Treatment: Prepare serial dilutions of this compound in serum-free medium at concentrations ranging from 0.5 µM to 100 µM.[2] Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a non-treated control.

-

Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).

-

MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the non-treated control and determine the IC50 value by fitting a sigmoidal dose-response curve.

Western Blot Analysis of PDGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on PDGF-induced PDGFR phosphorylation.[2][4]

Materials:

-

Target cell lines

-

6-well or 10 cm plates

-

Serum-free medium

-

This compound

-

PDGF ligand (e.g., PDGF-BB)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-PDGFRα/β, anti-total-PDGFRα/β, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Serum Starvation: Seed cells on 6-well or 10 cm plates and grow to 80% confluency. Serum starve the cells for 12 hours.[2]

-

Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., IC90 concentration or 5-20 µM) for 2-4 hours.[2][4]

-

Ligand Stimulation: Following incubation with the inhibitor, stimulate the cells with PDGF for 20 minutes.[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Densitometrically quantify the band intensities for phosphorylated and total PDGFR, normalizing to a loading control like GAPDH.

Apoptosis Assay (Hoechst and Propidium Iodide Staining)

This protocol allows for the visualization and quantification of apoptotic and necrotic cells following treatment with this compound.[3][4]

Materials:

-

Target cell lines

-

24-well plates

-

This compound

-

Hoechst 33342 stain

-

Propidium Iodide (PI) stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on 24-well plates and treat with various concentrations of this compound for 48 hours.[3]

-

Staining:

-

Add Hoechst 33342 and PI to the culture medium at final concentrations of 5 µg/mL and 1 µg/mL, respectively.

-

Incubate for 15-30 minutes at 37°C.

-

-

Imaging:

-

Visualize the cells under a fluorescence microscope using appropriate filters for blue (Hoechst) and red (PI) fluorescence.

-

Viable cells will have blue, uniformly stained nuclei.

-

Apoptotic cells will exhibit condensed or fragmented blue nuclei.

-

Necrotic cells will show red-stained nuclei.

-

-

Quantification: Count the number of viable, apoptotic, and necrotic cells in several random fields to determine the percentage of each population.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. Cytostatic and cytotoxic effects of this compound on RMS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Tyrphostin AG1296: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1296 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] It competitively binds to the ATP-binding site of the receptor, thereby inhibiting its autophosphorylation and downstream signaling.[2][3] AG1296 has demonstrated efficacy in various preclinical animal models, particularly in oncology and vascular diseases, by modulating cell proliferation, apoptosis, and migration. These notes provide a comprehensive overview of the dosing regimens, administration routes, and experimental protocols for the use of this compound in animal models, based on currently available literature.

Mechanism of Action: PDGFR Signaling Inhibition

This compound primarily targets PDGFRα and PDGFRβ. The binding of PDGF ligands to these receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the Ras-MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell growth, survival, and migration. By inhibiting the initial autophosphorylation step, AG1296 effectively blocks these downstream signaling cascades.

Figure 1: this compound Inhibition of the PDGFR Signaling Pathway.

Animal Model Dosing Regimens and Administration

The administration of this compound in animal models varies depending on the disease model, species, and experimental endpoint. The following tables summarize the dosing regimens from published studies.

Table 1: this compound Dosing Regimens in Rodent Models

| Animal Model | Species | Dose | Administration Route | Frequency | Duration | Key Findings | Reference |

| Melanoma Xenograft (A375R cells) | Nude Mice | 40 mg/kg | Intraperitoneal (i.p.) | Daily | 2 weeks | Intermediate tumor growth suppression. | [1][4] |

| Melanoma Xenograft (A375R cells) | Nude Mice | 80 mg/kg | Intraperitoneal (i.p.) | Daily | 2 weeks | Significant inhibition of tumor growth. | [1][4] |

| Atherosclerosis | Mice | 2 mg/kg | Intraperitoneal (i.p.) | Every other day | 3 weeks | Inhibited atherosclerotic plaque progression and enhanced plaque stability. | [1] |

| Glioblastoma Xenograft (U87MG cells) | Mice | 50 mg/kg | Intravenous (i.v.) | Daily | 13 days | Reduction of tumor growth. | |

| Glioblastoma Xenograft (U87MG cells) | Mice | 100 mg/kg | Intravenous (i.v.) | Daily | 13 days | Greater suppression of tumor growth compared to low dose. | |

| Pulmonary Arterial Hypertension | Rat (Sugen/Hypoxia model) | Not Specified | Not Specified | Not Specified | Not Specified | Induced regression of PA occlusive changes and reduced right ventricular systolic pressure. |

Note: Specific dosing information for the Sugen/Hypoxia rat model was not detailed in the reviewed literature.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

The solubility of this compound is a critical factor in the preparation of dosing solutions. It is practically insoluble in water. Therefore, co-solvents are required. It is recommended to prepare working solutions fresh daily.

Vehicle Formulations:

-

For Intraperitoneal (i.p.) and Oral (p.o.) Administration (Suspension):

-

Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

-

Vortex and/or sonicate to ensure a uniform suspension.[1]

-

-

For Intraperitoneal (i.p.) and Oral (p.o.) Administration (Clear Solution):

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly until a clear solution is obtained.[1]

-

-

For Intravenous (i.v.) Administration:

-

A vehicle consisting of 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300 has been successfully used.

-

The required amount of this compound should be first dissolved in 1-methyl-2-pyrrolidinone before adding the polyethylene glycol 300.

-

Protocol 2: Administration in a Melanoma Xenograft Mouse Model

This protocol is based on studies using nude mice with subcutaneously implanted A375R melanoma cells.[4]

Figure 2: Experimental Workflow for this compound in a Melanoma Xenograft Model.

Methodology:

-

Cell Culture and Implantation: A375R human melanoma cells are cultured under standard conditions. Nude mice are subcutaneously injected with 3x10^6 cells in the axillary region.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a volume of approximately 50 mm³. Mice are then randomized into treatment groups (e.g., vehicle control, 40 mg/kg AG1296, 80 mg/kg AG1296).

-

Drug Administration: this compound, prepared as described in Protocol 1, is administered daily via intraperitoneal injection for 14 consecutive days.

-

Monitoring: Tumor volumes are measured every other day using calipers (Volume = width² x length x 0.5). Body weight is also monitored to assess toxicity.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised for further analysis, such as weighing and histological examination (e.g., TUNEL assay for apoptosis).[4]

Pharmacokinetics and Toxicology

Table 2: Pharmacokinetic and Toxicological Profile of this compound

| Parameter | Value | Species | Administration Route | Reference |

| Pharmacokinetics | ||||

| Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - |

| Half-life (t½) | Data not available | - | - | - |

| Bioavailability | Data not available | - | - | - |

| Toxicology | ||||

| LD50 | Data not available | - | - | - |

| General Observations | Well-tolerated at therapeutic doses. No significant signs of overt toxicity or weight loss observed at doses up to 80 mg/kg (i.p., daily for 2 weeks). | Mice | i.p. | [1][4] |

Conclusion